Cas no 2757891-37-3 (4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate)

4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- 4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate
- 2757891-37-3
- EN300-37153380
- 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C14H13NO6S/c1-10-3-6-12(7-4-10)22(18,19)21-11-5-8-14(20-2)13(9-11)15(16)17/h3-9H,1-2H3
- InChIKey: UDJJVSSELPEDSL-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=CC(=C(C=1)[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 323.04635831g/mol
- どういたいしつりょう: 323.04635831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 107Ų
4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153380-5.0g |
4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |
2757891-37-3 | 95.0% | 5.0g |
$1821.0 | 2025-03-18 | |
Enamine | EN300-37153380-0.05g |
4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |
2757891-37-3 | 95.0% | 0.05g |
$528.0 | 2025-03-18 | |
Enamine | EN300-37153380-10.0g |
4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |
2757891-37-3 | 95.0% | 10.0g |
$2701.0 | 2025-03-18 | |
Enamine | EN300-37153380-0.1g |
4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |
2757891-37-3 | 95.0% | 0.1g |
$553.0 | 2025-03-18 | |
Enamine | EN300-37153380-0.25g |
4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |
2757891-37-3 | 95.0% | 0.25g |
$579.0 | 2025-03-18 | |
Enamine | EN300-37153380-1.0g |
4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |
2757891-37-3 | 95.0% | 1.0g |
$628.0 | 2025-03-18 | |
Enamine | EN300-37153380-0.5g |
4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |
2757891-37-3 | 95.0% | 0.5g |
$603.0 | 2025-03-18 | |
Enamine | EN300-37153380-2.5g |
4-methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate |
2757891-37-3 | 95.0% | 2.5g |
$1230.0 | 2025-03-18 |
4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonateに関する追加情報
Introduction to 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate (CAS No. 2757891-37-3)
4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate, with the chemical identifier CAS No. 2757891-37-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its sulfonate functional group and aromatic ring system, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in drug development and industrial processes.
The molecular structure of 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate consists of a benzene ring substituted with a methoxy group at the 4-position, a nitro group at the 3-position, and a sulfonate group at the 1-position. This arrangement imparts distinct reactivity and solubility characteristics, making it suitable for further functionalization in organic synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic core enhances its utility as a building block in constructing more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The nitroaromatic and sulfonated benzene derivatives have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfonate moiety in particular is known for its ability to improve water solubility and bioavailability, which are critical factors in drug design. Consequently, 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate has been investigated as a precursor for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its versatility in synthetic transformations. The nitro group can be reduced to an amine, allowing for further derivatization into amines or heterocyclic compounds. Additionally, the sulfonate group can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups. These reactivity patterns make 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate an invaluable tool for medicinal chemists seeking to design new molecules with tailored biological activities.
Recent advancements in computational chemistry have further enhanced the understanding of how this compound behaves in different chemical environments. Molecular modeling studies have revealed that the electronic distribution around the aromatic ring is influenced by the interplay between the methoxy and nitro groups, leading to predictable reactivity patterns. These insights have been leveraged to optimize synthetic routes and predict the outcomes of reactions involving 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate, thereby accelerating drug discovery efforts.
The pharmaceutical industry has shown particular interest in exploring derivatives of this compound for their potential therapeutic effects. For instance, modifications of the aromatic core or introduction of additional functional groups have led to compounds with enhanced binding affinity to biological targets. Preliminary studies suggest that certain derivatives may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases.
Moreover, the material science applications of 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate are also noteworthy. Its ability to form stable crystals and its compatibility with various polymer matrices make it suitable for use as a dopant or additive in electronic materials. Research has demonstrated its utility in improving charge transport properties in organic semiconductors, which could lead to advancements in flexible electronics and optoelectronic devices.
The synthesis of 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized by nitration of methyl benzoate followed by methylation and sulfonation. Advances in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce energy consumption. These environmentally friendly approaches align with the growing emphasis on sustainable practices in chemical manufacturing.
In conclusion, 4-Methoxy-3-nitrophenyl 4-methylbenzene-1-sulfonate (CAS No. 2757891-37-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced materials. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone of innovation in synthetic chemistry and industrial applications.
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